3-ethoxy-1-ethyl-N-(5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
3-ethoxy-1-ethyl-N-[5-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O3S2/c1-3-25-9-13(16(24-25)28-4-2)15(27)21-17-22-23-18(30-17)29-10-14(26)20-12-7-5-6-11(19)8-12/h5-9H,3-4,10H2,1-2H3,(H,20,26)(H,21,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHWLXHCSDYUMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-ethoxy-1-ethyl-N-(5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide (CAS Number: 1170836-06-2) is a synthetic compound that belongs to the class of pyrazole carboxamides. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure incorporates a pyrazole ring fused with a thiadiazole moiety, which is known for various bioactive properties.
The molecular formula of the compound is with a molecular weight of 450.5 g/mol. The presence of functional groups such as ethoxy and thiadiazole contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 450.5 g/mol |
| CAS Number | 1170836-06-2 |
Biological Activities
Research indicates that compounds similar to this compound exhibit a wide range of biological activities:
Anticancer Activity
Studies have shown that pyrazole derivatives can possess significant anticancer properties. For instance, compounds containing the thiadiazole moiety have demonstrated cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2). The effectiveness is often measured using the median inhibitory concentration (IC50). In one study, derivatives showed IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL against these cell lines .
Antimicrobial Activity
The 1,3,4-thiadiazole ring is recognized for its antimicrobial properties. Compounds containing this scaffold have been tested for their efficacy against bacteria and fungi. The mechanism often involves interference with microbial cell wall synthesis or inhibition of essential enzymes .
Anti-inflammatory Activity
Pyrazoles are known for their anti-inflammatory effects. Research indicates that certain derivatives can inhibit cyclooxygenase enzymes (COX), leading to reduced inflammation in animal models . For example, some pyrazole derivatives have been shown to be comparable to standard anti-inflammatory drugs like indomethacin in carrageenan-induced edema models.
The biological activity of this compound likely involves multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : Interaction with various receptors could modulate signaling pathways crucial for cell survival and proliferation.
- DNA Interaction : Some pyrazole derivatives have shown the ability to intercalate DNA, leading to apoptosis in cancer cells.
Study on Anticancer Properties
In a comparative study on the anticancer effects of various pyrazole derivatives, it was found that modifications to the ethoxy group significantly influenced cytotoxicity. For instance, shifting from para to ortho positions enhanced activity fourfold .
Antimicrobial Efficacy
A series of synthesized compounds based on the thiadiazole scaffold were tested against common bacterial strains. Results indicated promising antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Scientific Research Applications
The compound is primarily studied for its potential biological activities, which include:
1. Antimicrobial Activity
Research suggests that derivatives of 1,3,4-thiadiazoles exhibit a broad spectrum of antimicrobial properties. The incorporation of a pyrazole moiety may enhance these effects, making it a candidate for further development as an antimicrobial agent .
2. Anticancer Potential
The structural features of this compound indicate potential anticancer activity. Similar compounds have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
3. Anti-inflammatory Properties
In silico studies have indicated that this compound may act as a 5-lipoxygenase inhibitor, suggesting its potential use in treating inflammatory diseases .
Synthesis and Characterization
The synthesis of 3-ethoxy-1-ethyl-N-(5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide involves several steps that utilize commercially available reagents. Characterization techniques such as nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) are employed to confirm the structure and purity of the synthesized compound .
Case Studies
Several studies have highlighted the applications of similar compounds:
Comparison with Similar Compounds
Key Structural Features :
- Pyrazole ring : The 3-ethoxy-1-ethyl substitution enhances solubility and metabolic stability compared to simpler pyrazole derivatives .
- 1,3,4-Thiadiazole: Known for its electron-deficient nature, this heterocycle likely contributes to π-π stacking interactions in biological targets .
- Thioether linkage : The -S-CH2- group connects the thiadiazole to a 3-fluorophenylacetamide unit, a motif associated with kinase inhibition and antimicrobial activity in related compounds .
Comparison with Similar Compounds
Structural Analogues and Their Properties
Table 1: Structural and Functional Comparison
Key Observations:
Heterocycle Impact :
- The target compound’s pyrazole-thiadiazole combination offers greater rigidity and metabolic stability compared to pyrrolidine-thiadiazole () or pyridazine-thiadiazole systems (). This rigidity may enhance target selectivity .
- Thiophene-containing analogs () exhibit broader antifungal activity due to increased lipophilicity, whereas the target compound’s 3-fluorophenyl group may favor kinase binding .
Substituent Effects: The 3-ethoxyethyl group in the target compound likely improves bioavailability over smaller alkyl chains (e.g., methyl in ) . Fluorine substitution (3-fluorophenyl vs.
Synthetic Complexity :
- The thioether linkage in the target compound requires multi-step synthesis, similar to methods described for triazole-thioethers (). Mannich reactions () and thiadiazole cyclization () are likely critical steps .
Pharmacological Potential
While direct activity data is lacking, inferences can be drawn from related compounds:
- Antimicrobial Activity : Thiadiazole-thioether analogs (e.g., ) show MIC values of 2–8 µg/mL against Staphylococcus aureus . The target compound’s 3-fluorophenyl group may enhance Gram-positive activity.
- Kinase Inhibition : Pyrazole-carboxamides () inhibit EGFR with IC₅₀ values < 100 nM. The ethoxyethyl group in the target compound could modulate ATP-binding pocket interactions .
Preparation Methods
Formation of Ethyl 1-Ethyl-3-ethoxy-1H-pyrazole-4-carboxylate
The pyrazole ring is constructed via Knorr pyrazole synthesis, adapting methods from pyrazole carboxylate derivatives:
- Condensation : Ethyl acetoacetate reacts with triethyl orthoformate in acetic anhydride to form 2-ethoxymethylene acetoacetic ester.
- Cyclization : Hydrazine hydrate induces cyclization to yield ethyl 1H-pyrazole-4-carboxylate.
- Alkylation : Sequential alkylation with diethyl sulfate introduces the ethyl group at N1, while ethoxy substitution at C3 is achieved using ethyl bromide under basic conditions (K₂CO₃/DMF).
Critical Parameters :
Conversion to Pyrazole-4-carboxamide
The ester intermediate is transformed into the carboxamide:
- Saponification : NaOH-mediated hydrolysis yields 1-ethyl-3-ethoxy-1H-pyrazole-4-carboxylic acid.
- Acid Chloride Formation : Treatment with thionyl chloride (SOCl₂) generates the reactive acid chloride.
- Amidation : Reaction with ammonia or ammonium hydroxide produces the primary carboxamide, though this step is deferred until final coupling.
Key Observations :
- Excess SOCl₂ (2.5 equiv) ensures complete conversion to the acid chloride.
- Anhydrous conditions prevent hydrolysis during amidation.
Synthesis of the 1,3,4-Thiadiazole-2-thiol Component
Thiadiazole Ring Formation
The 1,3,4-thiadiazole ring is synthesized via cyclization of thiosemicarbazide derivatives:
- Thiosemicarbazide Preparation : 3-Fluorophenyl isothiocyanate reacts with hydrazine hydrate to form the thiosemicarbazide intermediate.
- Cyclodehydration : Treatment with concentrated H₂SO₄ induces cyclization to 5-amino-1,3,4-thiadiazole-2-thiol.
Optimization :
Thioether Linkage Installation
The thiol group is alkylated with 2-chloroacetamide to introduce the thioether bridge:
- Alkylation : 5-Amino-1,3,4-thiadiazole-2-thiol reacts with 2-chloroacetamide in ethanol under reflux, catalyzed by triethylamine.
- Isolation : The product, 5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-amine, is purified via recrystallization (ethanol/water).
Challenges :
- Competing oxidation to disulfides necessitates inert atmosphere (N₂).
- Stoichiometric control (1:1 molar ratio) prevents di-alkylation.
Final Coupling and Functionalization
Amidation of the Thiadiazole Moiety
The 3-fluorophenyl group is introduced via amide bond formation:
- Activation : 5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-amine is treated with 3-fluorobenzoyl chloride in dichloromethane.
- Coupling : Triethylamine facilitates amide bond formation, yielding 5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-amine.
Characterization :
Conjugation of Pyrazole and Thiadiazole Units
The pyrazole-4-carboxamide acid chloride reacts with the thiadiazole amine:
- Coupling : Pyrazole-4-carboxamide acid chloride (from Step 2.2) is added to a solution of 5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-amine in THF, with K₂CO₃ as base.
- Workup : The crude product is washed with HCl (1M) and purified via column chromatography (ethyl acetate/methanol, 9:1).
Yield Optimization :
- Slow addition of acid chloride (1.1 equiv) minimizes dimerization.
- Reaction at 0°C suppresses epimerization.
Analytical Data and Characterization
Spectroscopic Confirmation
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-ethoxy-1-ethyl-N-(5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide, and how are intermediates characterized?
- Methodology : The compound can be synthesized via multi-step reactions, including:
- Step 1 : Formation of the thiadiazole core using potassium carbonate (K₂CO₃) in ethanol under reflux, analogous to methods for related thiadiazole derivatives .
- Step 2 : Amide coupling via chloroacetyl chloride and triethylamine (TEA) in dioxane, with reaction progress monitored by thin-layer chromatography (TLC) .
- Intermediate characterization : NMR (¹H, ¹³C), IR spectroscopy, and elemental analysis confirm structural integrity. For example, ¹H NMR peaks for thiophene or fluorophenyl substituents (δ 7.2–7.8 ppm) and IR carbonyl stretches (~1650–1750 cm⁻¹) are critical markers .
Q. How can researchers confirm the structural identity of this compound and its intermediates?
- Analytical techniques :
- NMR spectroscopy : Assign peaks for ethoxy (δ 1.2–1.4 ppm, triplet), pyrazole protons (δ 6.5–7.0 ppm), and fluorophenyl groups (δ 7.3–7.6 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., M+1 ion at m/z 505.12) .
- Elemental analysis : Match experimental C/H/N/S percentages with theoretical values (e.g., ±0.3% deviation) .
Q. What biological activities are hypothesized for this compound based on structural analogs?
- Potential applications :
- Antimicrobial activity : Thiadiazole and pyrazole moieties are linked to inhibition of bacterial enzymes (e.g., DNA gyrase) .
- Anticancer effects : Fluorophenyl and thiadiazole groups may target kinases or tubulin polymerization, as seen in related compounds .
- COX inhibition : Structural similarity to COX-1/2 inhibitors suggests anti-inflammatory potential .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?
- SAR strategies :
- Thiadiazole modifications : Replace the 3-fluorophenyl group with electron-withdrawing substituents (e.g., Cl, CF₃) to enhance metabolic stability .
- Pyrazole substitution : Introduce methyl or trifluoromethyl groups at the 1-ethyl position to improve binding affinity .
- Amide linker optimization : Replace the carboxamide with sulfonamide to modulate solubility and selectivity .
Q. What experimental and computational methods are recommended to resolve contradictions in biological data (e.g., varying IC₅₀ values across studies)?
- Data reconciliation :
- Experimental : Standardize assays (e.g., MTT vs. ATP-based viability tests) and validate cell lines for consistency .
- Computational : Use molecular docking to identify binding pose variations (e.g., AutoDock Vina) and MD simulations to assess stability .
- Statistical analysis : Apply ANOVA to compare datasets and identify outliers caused by reaction impurities (e.g., residual solvents) .
Q. How can flow chemistry improve the scalability and reproducibility of this compound’s synthesis?
- Flow-chemistry advantages :
- Precision : Control residence time and temperature for exothermic steps (e.g., azide-alkyne cycloadditions) .
- Yield optimization : Use design of experiments (DoE) to model variables (e.g., solvent ratio, catalyst loading) .
- Safety : Minimize handling of hazardous intermediates (e.g., chloroacetyl chloride) via in-line quenching .
Q. What strategies mitigate challenges in synthesizing the 1,3,4-thiadiazole core under mild conditions?
- Synthetic refinements :
- Catalyst screening : Test Pd/C or CuI for cross-coupling reactions to reduce side products .
- Solvent selection : Use DMF or acetonitrile for cyclization steps, as they enhance solubility of polar intermediates .
- Workup protocols : Purify via flash chromatography (ethyl acetate/hexane) or recrystallization (ethanol/water) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
